(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1335093-12-3
VCID: VC6643016
InChI: InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4-/t7-,8+/m0/s1
SMILES: C1CCC(C(C=CC1)N)C(=O)O
Molecular Formula: C9H15NO2
Molecular Weight: 169.224

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid

CAS No.: 1335093-12-3

Cat. No.: VC6643016

Molecular Formula: C9H15NO2

Molecular Weight: 169.224

* For research use only. Not for human or veterinary use.

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid - 1335093-12-3

Specification

CAS No. 1335093-12-3
Molecular Formula C9H15NO2
Molecular Weight 169.224
IUPAC Name (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4-/t7-,8+/m0/s1
Standard InChI Key YCJMQQKIVRVQJT-VFYBFDEHSA-N
SMILES C1CCC(C(C=CC1)N)C(=O)O

Introduction

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid is a complex organic compound with a specific stereochemistry and functional groups that contribute to its unique chemical properties. Despite the lack of detailed information in the provided search results, this compound can be analyzed based on its structural components and potential applications.

Synthesis and Characterization

While specific synthesis methods for (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid are not detailed in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving ring formation and functional group modifications. Characterization would involve techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Comparison with Similar Compounds

Similar compounds like (1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid and (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid have been studied for their chemical properties and potential biological activities. These compounds share similar functional groups but differ in ring size and stereochemistry.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightStereochemistry
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acidC7H11NO2141.17 g/mol(1R,2S)
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acidC7H11NO2141.17 g/mol(1S,2R)
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acidC9H15NO2 (inferred)Not specified(1S,2R,3Z)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator